

Pentachloroanisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentachloroanisole**

Cat. No.: **B052094**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloroanisole (PCA) is a chlorinated aromatic compound of significant environmental and toxicological interest. It is primarily known as a metabolite of the widely used wood preservative pentachlorophenol (PCP) and the fungicide pentachloronitrobenzene. Due to its persistence, bioaccumulation potential, and toxic effects, a thorough understanding of its chemical properties, analytical methods, and biological interactions is crucial for researchers in environmental science, toxicology, and drug development. This guide provides an in-depth overview of **pentachloroanisole**, including its chemical identifiers, physicochemical properties, toxicological profile, and analytical methodologies.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties of **pentachloroanisole**.

Table 1: Chemical Identifiers for **Pentachloroanisole**

Identifier	Value
CAS Number	1825-21-4
PubChem CID	15767[1]
InChI	InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
InChIKey	BBABSCYTNHOKOG-UHFFFAOYSA-N
SMILES	COCl=C(C=C(C=C(Cl)Cl)Cl)Cl
Molecular Formula	C7H3Cl5O
Synonyms	Pentachlorophenyl methyl ether, Methyl pentachlorophenate, 2,3,4,5,6-Pentachloroanisole

Table 2: Physicochemical Properties of **Pentachloroanisole**

Property	Value
Molecular Weight	280.36 g/mol
Appearance	White to off-white solid, needles or crystals[1]
Melting Point	108-110 °C
Boiling Point	309 °C (at 760 Torr)
Water Solubility	Insoluble
Vapor Pressure	0.000557 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient)	5.45

Toxicological Profile

Pentachloroanisole exhibits a range of toxicological effects, primarily impacting developmental processes and potentially acting as a carcinogen. The following table summarizes key toxicological data.

Table 3: Toxicological Data for **Pentachloroanisole**

Parameter	Species	Value
LD50 (Oral)	Mouse	318 mg/kg
Carcinogenicity	Rat (male)	Some evidence (benign pheochromocytomas)
Rat (female)		Equivocal evidence
Mouse (male)		Some evidence (benign pheochromocytomas, liver hemangiosarcomas)
Mouse (female)		No evidence
Developmental Toxicity	Zebrafish	Less toxic than pentachlorophenol (PCP) [2]
Mechanism of Toxicity	Zebrafish	Disruption of thyroid hormone regulating pathways [2]

Experimental Protocols

Analysis of Pentachloroanisole in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general methodology for the extraction and analysis of **pentachloroanisole** from soil samples. Specific applications may require optimization of the described steps.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

- Objective: To extract **pentachloroanisole** from the soil matrix and remove interfering substances.

- Materials:

- Homogenized soil sample
- Acetonitrile (ACN)
- Water (for dry samples)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- 50 mL centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge

- Procedure:

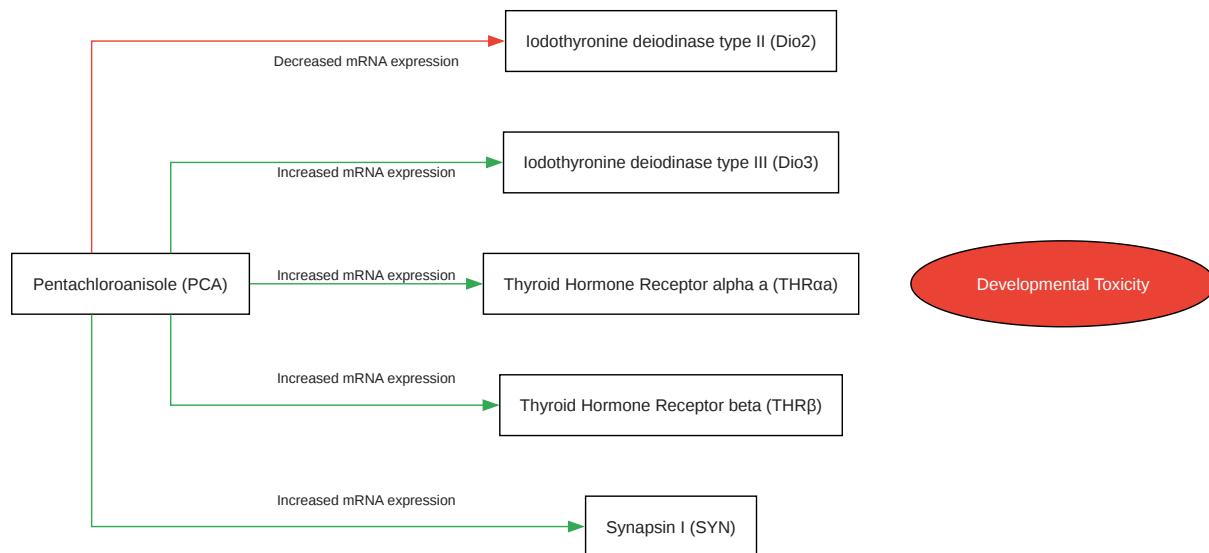
- Weigh a representative portion of the homogenized soil sample (e.g., 5-15 g) into a 50 mL centrifuge tube. For dry soil samples, add a small amount of water to hydrate the sample.
- Add a specific volume of acetonitrile (e.g., 10-15 mL) to the tube.
- Add the appropriate QuEChERS extraction salt mixture.
- Tightly cap the tube and shake vigorously for a set period (e.g., 1-5 minutes) using a mechanical shaker or vortex mixer to ensure thorough mixing and extraction.
- Centrifuge the sample at a specified speed and time (e.g., 4000-5000 rpm for 5 minutes) to separate the acetonitrile layer containing the analyte from the solid soil matrix.
- Carefully collect the acetonitrile supernatant for cleanup and subsequent GC-MS analysis.

2. Sample Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

- Objective: To further remove interfering matrix components from the acetonitrile extract.
- Materials:

- Acetonitrile extract from the previous step
- d-SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
- 2 mL or 15 mL centrifuge tubes
- Vortex mixer
- Centrifuge

- Procedure:
 - Transfer an aliquot of the acetonitrile supernatant into a centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the specific matrix interferences.
 - Vortex the tube for a short period (e.g., 30-60 seconds) to ensure interaction between the extract and the sorbents.
 - Centrifuge the tube to pellet the sorbents.
 - The cleaned supernatant is then ready for GC-MS analysis.


3. GC-MS Analysis

- Objective: To separate, identify, and quantify **pentachloroanisole** in the cleaned extract.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Typical Parameters:
 - GC Column: A non-polar or semi-polar capillary column (e.g., SH-Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm).[3]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min).[3]
 - Injection Mode: Splitless injection.

- Injection Volume: 1 μ L.
- Oven Temperature Program: An initial temperature of 50°C held for 1 minute, then ramped to 125°C at 25°C/min, and finally ramped to 300°C at 10°C/min and held for 15 minutes.[3]
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is often employed.
- Quantification: Based on the peak area of a specific ion of **pentachloroanisole**, calibrated against a standard curve prepared from certified reference materials.

Signaling Pathway and Mechanism of Toxicity

Studies in zebrafish embryos have indicated that **pentachloroanisole** can disrupt the thyroid hormone signaling pathway, leading to developmental toxicity.[2] The proposed mechanism involves the alteration of the expression of key genes involved in thyroid hormone regulation.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **pentachloroanisole**-induced developmental toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentachloroanisole | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Relative developmental toxicities of pentachloroanisole and pentachlorophenol in a zebrafish model (*Danio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pentachloroanisole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052094#pentachloroanisole-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com